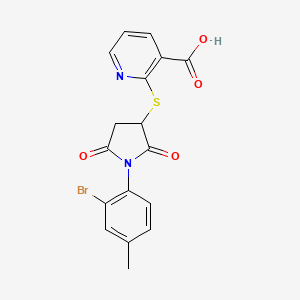

2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a useful research compound. Its molecular formula is C17H13BrN2O4S and its molecular weight is 421.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound notable for its unique structural features, which include a pyrrolidinone ring, a thioether linkage, and a nicotinic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and therapeutic applications.

The molecular formula for this compound is C17H20BrN3O3, with a molar mass of 394.26 g/mol. Its predicted density is approximately 1.522 g/cm³, and it has a boiling point of around 662.9 °C. The pKa value is estimated to be 16.38, indicating its acidic nature in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

- The compound has been studied for its potential as an agonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Agonists of nAChRs have shown promise in enhancing memory and learning capabilities .

- In vivo studies suggest that the compound may have antiseizure properties similar to other nAChR agonists, which could make it relevant in epilepsy treatment .

2. Antioxidant Activity

- The presence of the brominated aromatic group contributes to the antioxidant potential of the compound. This activity is critical in mitigating oxidative stress-related damage in cells, potentially offering protective effects against neurodegeneration.

3. Modulation of Glutamate Transport

- Preliminary studies indicate that this compound may act as a modulator of glutamate transporters, specifically enhancing the uptake of glutamate in neuronal cultures. This mechanism could be beneficial in conditions characterized by excitotoxicity .

Research Findings

A recent study explored the pharmacokinetic properties and biological interactions of this compound. Key findings included:

- In vitro Assays : The compound demonstrated selective activity towards specific receptor subtypes without significant off-target effects, suggesting a favorable safety profile for further development.

- In vivo Models : Efficacy was observed in various animal models of neurological disorders, indicating potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

Aplicaciones Científicas De Investigación

2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with a unique structure integrating multiple functional groups: a pyrrolidinone ring, a thioether linkage, and a nicotinic acid moiety. It also features a brominated aromatic ring (2-bromo-4-methylphenyl), adding to its structural complexity and potential reactivity. Its molecular formula is C16H12BrNO4S. The applications of this compound span various fields.

Applications of this compound

The applications of this compound span various fields:

- Scientific Research Interaction studies are crucial to understand how this compound interacts with biological targets. Research into these interactions is ongoing and critical for elucidating the compound's full biological profile.

- Derivatives for Cancer Therapy Samar et al. synthesized a series of derivatives and evaluated their CDK2 inhibitory activity . Among the synthesized compounds, St.2 and St.3 (Table 3) exhibited the most potent CDK2 inhibitory activity . SAR analyses indicated that substitution patterns of halogens on the phenyl rings significantly influence cytotoxic activity . The bromo at the para position of the “A” phenyl ring enhances anti-tumor activity, while the chloro substituents in the ortho or meta positions at the “B” phenyl ring are more effective than in the para position for both cytotoxic and CDK2 inhibitory activities .

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-2-nitrophenyl derivatives | Contains a nitrophenyl group | Similar reactivity patterns |

| Dioxopyrrolidinyl derivatives | Features a dioxopyrrolidinyl ring | Potentially similar biological activities |

| Nicotinic acid derivatives | Contains a nicotinic acid moiety | May exhibit therapeutic potential |

Propiedades

IUPAC Name |

2-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O4S/c1-9-4-5-12(11(18)7-9)20-14(21)8-13(16(20)22)25-15-10(17(23)24)3-2-6-19-15/h2-7,13H,8H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSFZZKFDLBHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.